molecular formula C16H13N B3181287 2-(2-Aminophenyl)naphthalene CAS No. 71221-26-6

2-(2-Aminophenyl)naphthalene

Cat. No.: B3181287
CAS No.: 71221-26-6
M. Wt: 219.28 g/mol
InChI Key: LHFDZIZVQQOQPR-UHFFFAOYSA-N
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Description

2-(2-Aminophenyl)naphthalene is an organic compound that belongs to the class of aromatic amines It consists of a naphthalene ring system substituted with an amino group at the 2-position of one of the benzene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Aminophenyl)naphthalene can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an arylboronic acid . The reaction conditions typically involve the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures.

Another method involves the electrophilic amination of 2-aminophenyl ketoximes. This process includes the reaction of 2-aminophenyl ketoximes with electrophilic reagents under specific conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, including temperature, pressure, and catalyst concentration, is crucial for efficient industrial production.

Chemical Reactions Analysis

Types of Reactions

2-(2-Aminophenyl)naphthalene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are typically used.

    Substitution: Reagents like halogens, sulfonic acids, and alkylating agents are used under conditions that favor electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce a variety of substituted naphthalene compounds.

Scientific Research Applications

2-(2-Aminophenyl)naphthalene has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-Aminophenyl)naphthalene involves its interaction with specific molecular targets and pathways. The amino group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function and activity. The compound’s aromatic structure allows it to intercalate into DNA or interact with proteins, affecting their stability and function .

Comparison with Similar Compounds

Similar Compounds

    2-Aminonaphthalene: Similar structure but lacks the additional phenyl group.

    1-Aminonaphthalene: Amino group positioned at the 1-position instead of the 2-position.

    2-Naphthylamine: Similar structure but lacks the additional phenyl group.

Uniqueness

2-(2-Aminophenyl)naphthalene is unique due to the presence of both the naphthalene and phenyl groups, which confer distinct chemical and physical properties. This structural feature allows for specific interactions and applications that are not possible with simpler aromatic amines.

Properties

IUPAC Name

2-naphthalen-2-ylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N/c17-16-8-4-3-7-15(16)14-10-9-12-5-1-2-6-13(12)11-14/h1-11H,17H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHFDZIZVQQOQPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=CC=CC=C3N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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